molecular formula C7H9BrN2S B13548349 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine

Cat. No.: B13548349
M. Wt: 233.13 g/mol
InChI Key: SEBWHFBRUANQEX-UHFFFAOYSA-N
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Description

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C7H9BrN2S and a molecular weight of 233.13 g/mol This compound features a cyclobutane ring substituted with a 5-bromothiazole moiety and an amine group

Preparation Methods

The synthesis of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with 5-bromothiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or other derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(5-Bromothiazol-2-yl)cyclobutan-1-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structural features, such as the cyclobutane ring and the bromine substitution, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C7H9BrN2S

Molecular Weight

233.13 g/mol

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-amine

InChI

InChI=1S/C7H9BrN2S/c8-5-4-10-6(11-5)7(9)2-1-3-7/h4H,1-3,9H2

InChI Key

SEBWHFBRUANQEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(S2)Br)N

Origin of Product

United States

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